N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
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Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 326.26 g/mol. In
Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and especially antitumor properties. Their structural simplicity and synthetic accessibility have made them attractive candidates for the development of chemotherapeutic agents. The 2-arylbenzothiazole moiety, in particular, is under development for treating cancer, highlighting the importance of the benzothiazole nucleus in drug discovery. These compounds have the potential to serve as ligands for various biomolecules, making them agents of choice for treating several human diseases (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Structural Modifications and Chemotherapeutics
Recent advances in the development of benzothiazole derivatives have focused on their potential as chemotherapeutics. Structural modifications of the benzothiazole scaffold have led to the development of new antitumor agents. The promising biological profile of these compounds, coupled with their synthetic accessibility, has spurred interest in designing benzothiazole conjugates as potential chemotherapeutics. Despite the need for further toxicity characterization, many benzothiazole derivatives possess potent anticancer activity and are being developed as drug candidates (Ahmed et al., 2012).
Medicinal Chemistry Importance
Benzothiazole and its derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, anti-allergic, antidiabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The presence of the benzothiazole ring in compounds is a key factor in their diverse biological activities, making it a significant moiety in medicinal chemistry. This review underscores the importance of benzothiazole derivatives in the development of new therapeutic agents (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6S/c1-25-11-3-2-4-12-13(11)16-15(26-12)17-14(20)8-5-9(18(21)22)7-10(6-8)19(23)24/h2-7H,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGZYLUMCIECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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